molecular formula C14H11FO2 B1342921 4-Fluoro-2'-methoxybenzophenone CAS No. 750633-46-6

4-Fluoro-2'-methoxybenzophenone

Cat. No. B1342921
CAS RN: 750633-46-6
M. Wt: 230.23 g/mol
InChI Key: ZFBMXCJXWVYWOX-UHFFFAOYSA-N
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Description

4-Fluoro-2’-methoxybenzophenone is a synthetic organic compound . It has a CAS Number of 750633-46-6 and a molecular weight of 230.24 . The linear formula for this compound is C14H11FO2 .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2’-methoxybenzophenone consists of a benzophenone backbone with fluorine and methoxy groups on both para-positions . The exact mass of the molecule is 230.07400 .


Chemical Reactions Analysis

4-Fluoro-2’-methoxybenzophenone is photosensitive and is applied as a photocatalyst for photochemical fluorination with sulfur hexafluoride as the fluorine source . The photocatalytic reaction is performed under a 365 nm UV radiation .

Scientific Research Applications

4-Fluoro-2’-methoxybenzophenone: A Comprehensive Analysis

Organic Synthesis Intermediary: 4-Fluoro-2’-methoxybenzophenone serves as an important raw material and intermediate in organic synthesis. Its unique structure is utilized in various chemical reactions to synthesize complex molecules for pharmaceuticals, agrochemicals, and dyestuff fields .

NMR Spectroscopy Studies: The compound’s influence on nuclear magnetic resonance (NMR) spectra is significant. Studies have used 4-Fluoro-2’-methoxybenzophenone to analyze its behavior under 1HNMR, 13CNMR, and 9FNMR, providing insights into molecular interactions and structures .

Photochemical Research: In photochemistry, 4-Fluoro-2’-methoxybenzophenone’s behavior under light exposure is of interest. Research includes studying its photochemical reduction efficiency and its role in synthesizing other photochemically active compounds .

Pharmaceutical Applications: While specific applications in pharmaceuticals are not detailed in the search results, the structural properties of 4-Fluoro-2’-methoxybenzophenone suggest its potential use in developing novel therapeutic agents, particularly where fluorinated compounds are advantageous.

Organic Electronics: The compound finds applications in organic electronics due to its fluorinated benzophenone building block, which is valuable for photocatalytic chemistry research and the development of electronic materials .

UV Protection Research: Studies have investigated the inclusion of methoxybenzophenone derivatives in polymers for enhanced UV protection. The compound’s derivatives can increase decomposition temperature and char residue amount, indicating its potential for creating more durable and UV-resistant materials .

Safety and Hazards

4-Fluoro-2’-methoxybenzophenone is classified as an irritant . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . Contact with eyes, skin, or clothing should be avoided .

Future Directions

4-Fluoro-2’-methoxybenzophenone is used in the synthesis of polyketone esters, fluorenes derivatives, and photocatalysts . It has potential applications in the pharmaceutical industry and organic electronics .

properties

IUPAC Name

(4-fluorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBMXCJXWVYWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616673
Record name (4-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2'-methoxybenzophenone

CAS RN

750633-46-6
Record name (4-Fluorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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